2,6-Dinitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of substituted 2,6-dinitrobenzaldehydes, including 4-tert-butyl-2,6-dinitrobenzaldehyde, involves several methods, with improved syntheses for large-scale preparation being reported. Notably, there has been a misidentification in the synthesis of certain isomers, which was corrected upon further investigation, highlighting the importance of accuracy in chemical synthesis (Martin et al., 2019).
Molecular Structure Analysis
The molecular structure of 2,6-dinitrobenzaldehyde derivatives has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
2,6-Dinitrobenzaldehyde undergoes various chemical reactions due to the presence of both nitro and aldehyde functional groups. These reactions include condensation, oxidation, and reduction processes, which can be manipulated to synthesize a wide range of chemical structures. For instance, the compound can serve as a precursor for the synthesis of 6-nitroindoles, demonstrating its versatility in organic synthesis (Bujok et al., 2018).
Scientific Research Applications
Organic Synthesis
- Summary of Application : 2,6-Dinitrobenzaldehyde serves as a valuable reagent in organic synthesis . This compound finds frequent use in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals .
- Methods of Application : While the specific experimental procedures can vary depending on the desired end product, the general process involves reacting 2,6-Dinitrobenzaldehyde with other reagents under controlled conditions. For example, it was used in the synthesis of free base tetrakis (2,6-dinitrophenyl) porphyrin .
- Results or Outcomes : The outcomes of these reactions are new organic compounds with potential applications in various industries. For instance, the free base tetrakis (2,6-dinitrophenyl) porphyrin synthesized using 2,6-Dinitrobenzaldehyde could have potential applications in the field of photodynamic therapy .
Analytical Chemistry
- Summary of Application : 2,6-Dinitrobenzaldehyde plays a crucial role in advancing analytical methods for detecting a wide range of substances, including amino acids and proteins .
- Methods of Application : Operating as an electrophile, 2,6-Dinitrobenzaldehyde readily engages with nucleophiles like amines and thiols to yield adducts. This reaction follows a pathway involving the formation of a Schiff base intermediate, which undergoes nucleophilic attack .
- Results or Outcomes : The resulting product can be employed in subsequent organic reactions or subject to analysis using various spectroscopic techniques .
Environmental Science
- Summary of Application : 2,6-Dinitrobenzaldehyde is used as an intermediate in the combined ozonation of 2,6-dinitrotoluene with hydrogen peroxide and UV radiation . This process is significant in the field of environmental science, particularly in the treatment and remediation of waste products.
- Methods of Application : The specific experimental procedures involve the ozonation of 2,6-dinitrotoluene in the presence of hydrogen peroxide and UV radiation. This process results in the formation of 2,6-Dinitrobenzaldehyde as a major intermediate .
- Results or Outcomes : The outcomes of these reactions contribute to the development of more efficient and environmentally friendly methods for waste treatment and remediation .
Safety And Hazards
Future Directions
2,6-Dinitrobenzaldehyde serves as a valuable reagent in organic synthesis . It finds frequent use in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals . It also plays a crucial role in advancing analytical methods for detecting a wide range of substances, including amino acids and proteins .
properties
IUPAC Name |
2,6-dinitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFZQNNDIJKLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209404 | |
Record name | 2,6-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine deep yellow crystals; [MSDSonline] | |
Record name | 2,6-Dinitrobenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9233 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,6-Dinitrobenzaldehyde | |
CAS RN |
606-31-5 | |
Record name | 2,6-Dinitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dinitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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